2-[(Cyclopropylamino)methyl]-6-methoxyphenol
Overview
Description
2-[(Cyclopropylamino)methyl]-6-methoxyphenol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a cyclopropylamino group attached to a methoxyphenol core.
Preparation Methods
The synthesis of 2-[(Cyclopropylamino)methyl]-6-methoxyphenol typically involves several steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to introduce the cyclopropylamino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(Cyclopropylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-6-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The methoxyphenol core also contributes to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
2-[(Cyclopropylamino)methyl]-6-methoxyphenol can be compared with other similar compounds, such as:
2-[(Cyclopropylamino)methyl]-6-methoxyphenoxyacetamide: This compound has a similar structure but includes an acetamide group instead of a phenol group.
Cyclopropylamine derivatives: These compounds share the cyclopropylamino group but differ in their core structures and functional groups.
Methoxyphenol derivatives: These compounds have the methoxyphenol core but differ in the substituents attached to the phenol ring.
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]-6-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(11(10)13)7-12-9-5-6-9/h2-4,9,12-13H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDZVZJVLFAPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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